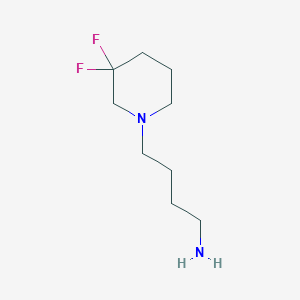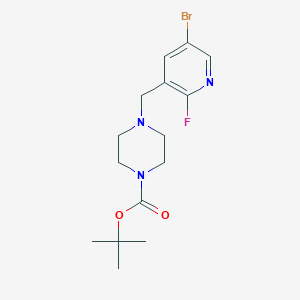
(E)-3-(3-Bromo-2-chlorophenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid typically involves the bromination and chlorination of a suitable precursor, followed by the introduction of the carboxylic acid group. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies. The compound can modulate various pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-2-chlorophenylacetic acid
- 3-bromo-2-chlorobenzoic acid
- 3-bromo-2-chlorophenylpropanoic acid
Uniqueness
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid is unique due to its specific arrangement of bromine and chlorine atoms on the phenyl ring, along with the presence of a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Eigenschaften
Molekularformel |
C9H6BrClO2 |
|---|---|
Molekulargewicht |
261.50 g/mol |
IUPAC-Name |
(E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrClO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ |
InChI-Schlüssel |
LPRBZGRUHRVOPD-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Br)Cl)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)Cl)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)
![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)


![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)




![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)
